N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide is a complex organic compound that features a benzoxazole ring, a nitro group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions . The nitro group can be introduced via nitration of the benzene ring using a mixture of concentrated sulfuric acid and nitric acid . The final step involves the coupling of the benzoxazole derivative with a pyrrolidine-substituted benzamide under basic conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Reduction: The benzoxazole ring can be oxidized to form a benzoxazolone under strong oxidative conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium methoxide, methanol.
Major Products
Reduction: 3-amino-4-(pyrrolidin-1-yl)benzamide.
Oxidation: Benzoxazolone derivative.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzoxazole ring.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular processes. The nitro group may play a role in the compound’s bioactivity by undergoing reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler compound with similar structural features but lacking the nitro and pyrrolidine groups.
Benzothiazole: Similar to benzoxazole but with a sulfur atom instead of an oxygen atom in the ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide is unique due to the combination of the benzoxazole ring, nitro group, and pyrrolidine moiety. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs such as benzoxazole, benzothiazole, or benzimidazole .
Properties
Molecular Formula |
C24H20N4O4 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide |
InChI |
InChI=1S/C24H20N4O4/c29-23(16-10-11-20(21(15-16)28(30)31)27-12-3-4-13-27)25-18-7-5-6-17(14-18)24-26-19-8-1-2-9-22(19)32-24/h1-2,5-11,14-15H,3-4,12-13H2,(H,25,29) |
InChI Key |
VGAVTZDZLBFQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4)[N+](=O)[O-] |
Origin of Product |
United States |
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